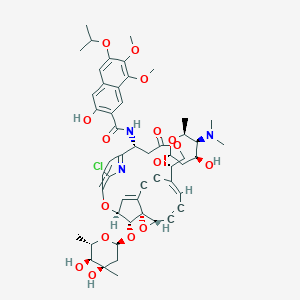![molecular formula C15H12F3NO3 B126324 2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid CAS No. 146886-89-7](/img/structure/B126324.png)
2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid (MTFPBA) is a chemical compound that is widely used in scientific research. It is a member of the benzoic acid family and is known for its unique properties that make it an ideal candidate for various applications.
Mécanisme D'action
2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid works by binding to specific sites on proteins and nucleic acids. The binding of 2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid causes a change in the fluorescence properties of the molecule, which can be detected using fluorescence spectroscopy. This change in fluorescence can be used to study the binding kinetics and thermodynamics of protein-ligand interactions.
Effets Biochimiques Et Physiologiques
2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid has been shown to have minimal effects on biochemical and physiological processes. It is non-toxic and does not interfere with cellular processes. This makes it an ideal tool for the study of cellular processes without the risk of disrupting normal cellular function.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid has several advantages for lab experiments. It is a highly sensitive probe that can detect low concentrations of proteins and nucleic acids. It is also pH-sensitive, which makes it an ideal tool for the study of cellular processes. However, 2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid has some limitations. It is not suitable for use in vivo and can only be used for in vitro studies. It also requires the use of fluorescence spectroscopy, which can be expensive and time-consuming.
Orientations Futures
There are several future directions for the use of 2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid in scientific research. One direction is the development of new derivatives of 2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid that can be used for the study of different cellular processes. Another direction is the use of 2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid in the development of new diagnostic tools for the detection of diseases. Finally, the use of 2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid in the study of drug-protein interactions is an area of research that has great potential for future development.
Conclusion:
2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid is a unique chemical compound that has many applications in scientific research. Its fluorescent properties make it an ideal tool for the study of protein-ligand interactions and cellular processes. While it has some limitations, its advantages make it a valuable tool for researchers in various fields. The future directions for the use of 2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid in scientific research are promising, and it is likely that this compound will continue to be an important tool for researchers in the years to come.
Méthodes De Synthèse
2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid can be synthesized by the reaction of 4-methoxy-3-(trifluoromethyl)aniline with 2-bromo-benzoic acid in the presence of a palladium catalyst. The resulting product is then purified by recrystallization. This method yields high purity 2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid that can be used for various scientific research applications.
Applications De Recherche Scientifique
2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid is widely used in scientific research as a fluorescent probe for the detection of proteins and nucleic acids. It is also used as a pH-sensitive probe for the study of cellular processes. 2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid has been shown to be an effective tool for the study of protein-protein interactions and enzyme activity.
Propriétés
Numéro CAS |
146886-89-7 |
|---|---|
Nom du produit |
2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid |
Formule moléculaire |
C15H12F3NO3 |
Poids moléculaire |
311.25 g/mol |
Nom IUPAC |
2-[4-methoxy-3-(trifluoromethyl)anilino]benzoic acid |
InChI |
InChI=1S/C15H12F3NO3/c1-22-13-7-6-9(8-11(13)15(16,17)18)19-12-5-3-2-4-10(12)14(20)21/h2-8,19H,1H3,(H,20,21) |
Clé InChI |
QMCJNISHYHMXMK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC2=CC=CC=C2C(=O)O)C(F)(F)F |
SMILES canonique |
COC1=C(C=C(C=C1)NC2=CC=CC=C2C(=O)O)C(F)(F)F |
Synonymes |
Benzoic acid, 2-[[4-methoxy-3-(trifluoromethyl)phenyl]amino]- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















